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Compound of Interest

Compound Name: 5-Bromo-2,3-difluorophenol

Cat. No.: B062985

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
Bromo-2,3-difluorophenol, a key intermediate in pharmaceutical and agrochemical synthesis.
[1] Due to the limited availability of published experimental spectra for this specific compound,
this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on
established spectroscopic principles and data from structurally analogous compounds.

Chemical and Physical Properties

5-Bromo-2,3-difluorophenol is a substituted aromatic compound with the molecular formula
CeH3BrF20.[1][2] Its structure combines a phenol ring with bromine and two fluorine
substituents, which significantly influence its reactivity and spectroscopic characteristics.
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Property Value Reference
CAS Number 186590-26-1 [2]
Molecular Formula CeH3BrF20 [1][2]
Molecular Weight 208.99 g/mol [1]

Clear, colorless to pale yellow
Appearance o [1][2]
or green liquid

Boiling Point 65 - 66 °C [1]
Refractive Index (n20D) 1.5365-1.5415 @ 20°C [2]
Purity (GC) 296.0% - 298% [1][2]

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for 5-Bromo-2,3-difluorophenol.
These predictions are intended to guide researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Bromo-2,3-difluorophenol, tH, 13C, and °F NMR spectra would provide critical information
about the arrangement of atoms.

Predicted *H NMR Data (in CDClIs, 400 MHZz)

The *H NMR spectrum is expected to show two aromatic protons. The chemical shifts and
coupling patterns will be influenced by the surrounding fluorine and bromine atoms.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.thermofisher.com/order/catalog/product/B23853.14
https://www.chemimpex.com/products/46378
https://www.thermofisher.com/order/catalog/product/B23853.14
https://www.chemimpex.com/products/46378
https://www.chemimpex.com/products/46378
https://www.thermofisher.com/order/catalog/product/B23853.14
https://www.chemimpex.com/products/46378
https://www.thermofisher.com/order/catalog/product/B23853.14
https://www.chemimpex.com/products/46378
https://www.thermofisher.com/order/catalog/product/B23853.14
https://www.benchchem.com/product/b062985?utm_src=pdf-body
https://www.benchchem.com/product/b062985?utm_src=pdf-body
https://www.benchchem.com/product/b062985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical o Coupling Constant .
. Multiplicity Assignment
Shift (6, ppm) (J, H2)

J(H-H) = 8-9 Hz, J(H-
ddd (doublet of

~7.0-72 F) = 6-8 Hz, J(H-F) = H-6
doublet of doublets)
1-3Hz
dd (doublet of J(H-H) = 8-9 Hz, J(H-
~6.8-7.0 H-4
doublets) F)=9-11 Hz
~5.0-6.0 brs - -OH

Predicted 3C NMR Data (in CDCls, 100 MHz)

The proton-decoupled 13C NMR spectrum will display six distinct signals for the aromatic
carbons, with their chemical shifts influenced by the electronegative halogen and hydroxyl
groups. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift Multiplicity (due to C-F

. Assignment

(3, ppm) coupling)

~ 145 - 150 d, 12J(C-F) = 240-250 Hz C-2
~ 140 - 145 d, 1J(C-F) = 245-255 Hz C-3
~125-130 d, 2J(C-F) = 20-25 Hz C-1
~120- 125 S C-6
~115- 120 d, 2J(C-F) = 15-20 Hz C-4
~110-115 s C-5

Predicted *°F NMR Data (in CDCls, 376 MHz)

The °F NMR spectrum is expected to show two distinct signals for the two non-equivalent
fluorine atoms. These signals will be split by each other and by neighboring protons.
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Predicted Chemical

Coupling Constant

. Multiplicity Assignment
Shift (6, ppm) (J, H2)
J(F-F) = 20-25 Hz,
~-130 to -140 dd F-3
J(F-H) =9-11 Hz
J(F-F) = 20-25 Hz,
~-150to -160 dd F-2

J(F-H) = 6-8 Hz

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional

groups present in the molecule.

Predicted Wavenumber

(cm-?) Intensity Assignment

3550 - 3200 Broad O-H stretch (phenol)
3100 - 3000 Medium Aromatic C-H stretch
1600 - 1585 Medium-Strong Aromatic C=C stretch
1500 - 1400 Medium-Strong Aromatic C=C stretch
1300 - 1200 Strong C-O stretch (phenol)
1250 - 1150 Strong C-F stretch

850 - 750 Strong C-H out-of-plane bend
700 - 600 Medium C-Br stretch

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum is expected to show a prominent molecular ion

peak. The isotopic pattern of bromine (7°Br and 8Br in an approximate 1:1 ratio) will result in

two molecular ion peaks (M and M+2) of nearly equal intensity.
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miz Predicted Identity Notes

Molecular ion peak, showing
208/210 [M]* the characteristic bromine

isotope pattern.

180/182 [M-COJ* Loss of carbon monoxide.

129 [M-Br]* Loss of the bromine atom.

101 [M - Br - COJ* Subsequent loss of carbon
- r -
monoxide after bromine loss.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a

compound like 5-Bromo-2,3-difluorophenol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of
deuterated chloroform (CDCIz) in a 5 mm NMR tube.

'H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower
natural abundance and sensitivity of 13C, a larger number of scans (e.g., 1024 or more) and
a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

19F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a
broadband probe tunable to the fluorine frequency. Proton decoupling can be used to
simplify the spectra. A common external reference is CFClIs (0 = 0 ppm).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a
drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.
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» Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of
4000-400 cm~1. A background spectrum of the clean plates should be recorded first and
subtracted from the sample spectrum. An accumulation of 16-32 scans is usually sufficient.

Mass Spectrometry

e Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently
volatile and thermally stable, through a gas chromatograph (GC-MS).

o EIl Conditions: Use a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected
fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
novel fluorinated aromatic compound like 5-Bromo-2,3-difluorophenol.
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Workflow for Spectroscopic Characterization of a Novel Fluorinated Aromatic Compound

Synthesis & Purification

Chemical Synthesis

Gurification (e.q., Chromatographyg
Spectroscopic¢ Analysis
Mass Spectrometry (MS)
- Molecular Weight Infrared (IR) Spectroscopy NMR Spectroscopy

- Isotopic Pattern - Functional Group ID - 1H, 13C, 19F

Data Interpretation &|Structure Elucidation

—»Entegrate All Spectral Data)<7
Gropose Chemical Structure)

Click to download full resolution via product page

A general workflow for the synthesis, purification, and spectroscopic characterization of a novel
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-difluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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